NP(147-155) Sequence Is 100% Conserved Across Divergent Influenza A Strains, Unlike NP(366-374) Which Varies at Multiple Positions
The NP(147-155) sequence TYQRTRALV is identical across A/PR/8/34 (H1N1), ma-CA/04, and A/AA/6/60 influenza A strains. In contrast, the NP(366-374) epitope (H-2Db-restricted) varies at two positions among these same strains: ASNENMETM in A/PR/8/34, ASNENVETM in ma-CA/04, and ASNENMDTM in A/AA/6/60. [1] This absolute sequence conservation of NP(147-155) enables CD8+ T cells primed against one strain to recognize target cells infected with heterosubtypic strains, a property not shared by the variable NP(366-374) epitope. [1]
| Evidence Dimension | Amino acid sequence identity across three divergent influenza A strains (A/PR/8/34, ma-CA/04, A/AA/6/60) |
|---|---|
| Target Compound Data | TYQRTRALV – 100% sequence identity across all three strains (0 amino acid substitutions) |
| Comparator Or Baseline | NP(366-374): ASNENMETM (A/PR/8/34), ASNENVETM (ma-CA/04), ASNENMDTM (A/AA/6/60) – 2 amino acid substitutions among strains |
| Quantified Difference | NP(147-155): 0 substitutions; NP(366-374): 2 substitutions across the same strain panel. Complete conservation versus 78% identity. |
| Conditions | Sequence alignment of nucleoprotein epitopes from influenza A strains A/PR/8/34 (H1N1), mouse-adapted CA/04, and A/AA/6/60 as tabulated in Ye et al. 2011, PLoS ONE |
Why This Matters
Complete sequence conservation means NP(147-155) is the only NP-derived CTL epitope among these comparators that guarantees T cell cross-reactivity across divergent influenza A subtypes, making it essential for universal vaccine research where broad strain coverage is required.
- [1] Ye J, et al. Sequence variation in vaccine and challenge virus epitopes. PLoS ONE. 2011;6(7):e21937. Table 1. doi:10.1371/journal.pone.0021937. PMC3137593. View Source
